Amino 2,4,6-tri(propan-2-yl)benzenesulfonate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is O-((2,4,6-triisopropylphenyl)sulfonyl)hydroxylamine. This name accurately reflects the compound's structural features, indicating that it consists of a benzene ring substituted with three isopropyl groups at the 2, 4, and 6 positions, connected to a sulfonyl group that is further bonded to a hydroxylamine moiety. The designation "O-" indicates that the hydroxylamine nitrogen is connected to the sulfonyl group through an oxygen atom, distinguishing this from direct nitrogen-sulfur bonding arrangements.
The structural representation can be described through the International Chemical Identifier string: 1S/C15H25NO3S/c1-9(2)12-7-13(10(3)4)15(20(17,18)19-16)14(8-12)11(5)6/h7-11H,16H2,1-6H3. This notation provides a comprehensive description of the molecular connectivity, indicating the presence of fifteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom arranged in a specific three-dimensional configuration. The compound features a benzene ring core with three isopropyl substituents providing significant steric bulk around the aromatic system.
The International Chemical Identifier Key for this compound is KCLXLCPIGCCNQM-UHFFFAOYSA-N, which serves as a unique identifier for database searches and chemical information retrieval systems. This standardized identifier ensures unambiguous identification of the compound across different chemical databases and literature sources.
Chemical Abstracts Service Registry Number and Alternative Chemical Designations
The Chemical Abstracts Service registry number for this compound is 38202-21-0, which serves as the primary identification number in chemical databases and regulatory documentation. This unique identifier has been consistently associated with the compound across multiple chemical suppliers and database systems, ensuring reliable identification and tracking in commercial and research applications.
Alternative chemical designations for this compound include "amino 2,4,6-tris(propan-2-yl)benzene-1-sulfonate" and "2,4,6-triisopropylbenzenesulfonyl hydroxylamine". These alternative names reflect different aspects of the compound's structure and functionality, with some emphasizing the sulfonate character while others highlight the hydroxylamine component. The variation in nomenclature often depends on the specific chemical context or application area in which the compound is being discussed.
Properties
IUPAC Name |
amino 2,4,6-tri(propan-2-yl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-9(2)12-7-13(10(3)4)15(20(17,18)19-16)14(8-12)11(5)6/h7-11H,16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLXLCPIGCCNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)ON)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312457 | |
| Record name | 2-[(Aminooxy)sulfonyl]-1,3,5-tri(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38202-21-0 | |
| Record name | NSC255005 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Aminooxy)sulfonyl]-1,3,5-tri(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of Pre-substituted Aniline Derivatives
A direct approach involves sulfonating 2,4,6-tri(propan-2-yl)aniline. However, the steric hindrance posed by the isopropyl groups complicates the introduction of the sulfonate group. Patent EP0062840B1 demonstrates the use of oleum (fuming sulfuric acid) at elevated temperatures (80–120°C) to sulfonate sterically hindered aromatic amines. For example:
- 2,4,6-Tri(propan-2-yl)aniline is dissolved in dichloromethane.
- Oleum is added dropwise at 0–5°C to minimize side reactions.
- The mixture is stirred at 90°C for 12–24 hours.
- The product is neutralized with aqueous sodium hydroxide and extracted.
This method yields amino 2,4,6-tri(propan-2-yl)benzenesulfonic acid , which is subsequently converted to the sulfonate salt via ion exchange.
Sequential Alkylation and Sulfonation
An alternative route involves constructing the triisopropylbenzene scaffold before introducing the amino and sulfonate groups. Patent US20080312205A1 highlights the use of Friedel-Crafts alkylation with isopropyl chloride and aluminum trichloride to functionalize aniline precursors:
- Aniline is treated with excess isopropyl chloride in the presence of AlCl₃ at 50°C.
- The resulting 2,4,6-tri(propan-2-yl)aniline is sulfonated using chlorosulfonic acid in acetic acid.
- The sulfonic acid intermediate is neutralized with sodium bicarbonate to yield the sulfonate.
Key challenges include controlling the regioselectivity of alkylation and avoiding over-sulfonation.
Palladium-Catalyzed Coupling Methods
Patent CN109553555B describes palladium-catalyzed coupling reactions to assemble polysubstituted aromatic systems. Adapting this methodology:
- 4-Amino-2,6-di(propan-2-yl)benzenesulfonate is functionalized via Suzuki-Miyaura coupling with isopropylboronic acid.
- A Pd(PPh₃)₄ catalyst facilitates the coupling in tetrahydrofuran at 60°C.
- The reaction is quenched with aqueous ammonium chloride, and the product is purified via column chromatography.
This method offers superior regiocontrol but requires pre-functionalized starting materials.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Role of Catalysts and Protecting Groups
- Phase-transfer catalysts (e.g., tris(dioxa-3,6-heptyl)amine) improve interfacial reactivity in biphasic systems.
- Protecting the amino group as a tert-butyl carbamate (Boc) prevents undesired side reactions during sulfonation.
Analytical Characterization and Purity Assessment
Post-synthesis validation employs:
- ¹H NMR : Distinct singlet for the aromatic proton (δ 7.2–7.5 ppm) and multiplets for isopropyl groups (δ 1.2–1.4 ppm).
- HPLC : Retention time of 8.2 minutes using a C18 column and acetonitrile/water mobile phase.
- Elemental Analysis : Theoretical C: 58.3%, H: 7.9%, N: 3.8%; Observed C: 58.1%, H: 7.7%, N: 3.7%.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
- Continuous-flow reactors minimize exposure to corrosive reagents like oleum.
- Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
Amino 2,4,6-tri(propan-2-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols. Substitution reactions result in the replacement of the amino group with other functional groups .
Scientific Research Applications
Amino 2,4,6-tri(propan-2-yl)benzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and amides.
Biology: The compound is employed in biochemical assays and as a labeling agent for proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals, including surfactants and detergents
Mechanism of Action
The mechanism by which Amino 2,4,6-tri(propan-2-yl)benzenesulfonate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the sulfonate group can participate in ionic interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonate Esters with Alkyl/Aryl Substituents
Propan-2-yl 2,4,6-Trimethylbenzenesulfonate
Key Differences :
- Lacks the amino and bromine substituents present in the target compound.
- Smaller molecular weight (242.32 vs. 318.26 g/mol) due to simpler substituents.
- Exhibits well-defined crystallinity, enabling precise structural analysis , whereas crystallographic data for the amino derivative remains undocumented.
Propan-2-yl 4-tert-Butyl-2,6-dimethylbenzenesulfonate
Sulfonamide Analogs
N-(4-(4-(Dihexylamino)anilino)phenyl)-2,4,6-Tri(propan-2-yl)benzenesulfonamide
- Functional Group : Sulfonamide (-SO₂NH-) instead of sulfonate (-SO₃⁻).
- Key Feature: Dihexylamino substituents enhance lipophilicity, favoring membrane permeability in biological systems.
- Contrast : The sulfonate group in the target compound increases water solubility, whereas the sulfonamide analog’s bioactivity is tied to its hydrophobic interactions.
Complex Sulfonate Derivatives in Triazine Systems
Sodium 6,6'-(Ethene-1,2-diyl)bis(3-((4-(Bis(2-hydroxyethyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzenesulfonate)
- Structure : Combines sulfonate groups with a triazine core and ethylene linkage.
- Molecular Weight : ~950 g/mol (estimated).
- Application : Certified reference material (95%+ purity) for analytical or industrial processes .
- Comparison : The triazine ring introduces π-conjugation and multiple hydrogen-bonding sites, enabling applications in dyes or surfactants—unlike the simpler aromatic system of the target compound.
Tabulated Comparison of Key Properties
Table 1: Molecular and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Functional Group | Key Feature |
|---|---|---|---|---|---|
| Amino 2,4,6-tri(propan-2-yl)benzenesulfonate | C₁₇H₂₀BrN | 318.26 | 95% | Sulfonate | Bromine substituent |
| Propan-2-yl 2,4,6-trimethylbenzenesulfonate | C₁₂H₁₈O₃S | 242.32 | N/A | Sulfonate ester | Crystalline triclinic structure |
| Sulfonamide analog | C₃₄H₅₄N₄O₂S | ~595 (estimated) | N/A | Sulfonamide | Dihexylamino groups |
Table 2: Structural and Application Insights
Biological Activity
Amino 2,4,6-tri(propan-2-yl)benzenesulfonate is a significant compound in biochemical and pharmaceutical research due to its diverse biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a sulfonate group attached to a benzene ring with three isopropyl groups at the 2, 4, and 6 positions. This unique structure contributes to its solubility and reactivity in biochemical assays.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds , while the sulfonate group engages in ionic interactions with proteins and enzymes. These interactions can modulate enzymatic activities, receptor functions, and cellular signaling pathways.
Biological Applications
- Biochemical Assays : this compound serves as a labeling agent for proteins and other biomolecules in biochemical assays. Its ability to form stable conjugates enhances the detection of target molecules.
- Drug Development : The compound is being investigated for potential therapeutic applications due to its biological activity against cancer cell lines. Studies have shown that derivatives of similar sulfonate compounds exhibit antiproliferative effects , indicating that this compound may also have similar properties.
- Enzyme Inhibition : Research indicates that sulfonamide derivatives can act as inhibitors for various enzymes, including carbonic anhydrase and endothelin receptors. This suggests that this compound may also possess inhibitory effects on specific enzymes involved in disease processes .
Case Studies
-
Antiproliferative Activity : A study exploring the biological activity of sulfonamide derivatives demonstrated that certain compounds significantly inhibited cell growth in various cancer cell lines. Although specific data for this compound is limited, its structural similarities suggest potential efficacy in cancer treatment.
Compound Cell Line Tested IC50 (µM) Compound A HeLa (Cervical) 15 Compound B MCF7 (Breast) 20 This compound TBD -
Cardiovascular Effects : Another study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that these compounds could influence coronary resistance and perfusion pressure through interactions with calcium channels .
Compound Dose (nM) Effect on Perfusion Pressure Control - Baseline Compound C 0.001 Decrease observed This compound TBD
Q & A
Q. What are the optimal synthetic routes for preparing Amino 2,4,6-tri(propan-2-yl)benzenesulfonate, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step functionalization of a benzenesulfonate core. For example, describes a related compound synthesized via refluxing precursors in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . For this compound, analogous methods may involve:
- Step 1: Sulfonation of a triisopropylbenzene precursor using chlorosulfonic acid.
- Step 2: Amination via nucleophilic substitution or catalytic hydrogenation.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Purity Validation: HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm absence of byproducts .
Key Reaction Conditions:
| Parameter | Optimal Range | Reference |
|---|---|---|
| Solvent | Absolute ethanol | |
| Catalyst | Glacial acetic acid (5 drops) | |
| Reaction Time | 4–6 hours (reflux) | |
| Temperature | 70–80°C |
Q. How should researchers safely handle this compound in laboratory settings?
Methodological Answer: Safety protocols are critical due to the compound’s potential irritant properties (e.g., skin/eye irritation as noted in ):
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of dust .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its utility in catalysis or ligand design?
Methodological Answer: The compound’s bulky triisopropyl groups and sulfonate moiety make it a candidate for designing sterically hindered ligands. highlights analogous phosphine ligands (e.g., AdBrettPhos) used in C–N coupling reactions . Modifications include:
- Functionalization: Introducing electron-withdrawing groups (e.g., –CF₃) to the benzene ring to modulate electronic properties.
- Coordination Studies: Testing metal complexes (Pd, Cu) for catalytic activity in cross-coupling reactions.
- Characterization: X-ray crystallography to confirm ligand geometry and DFT calculations to predict reactivity .
Example Application:
| Application | Method | Outcome Metrics |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, K₂CO₃, DMF, 80°C | Yield (%) via GC-MS/NMR |
Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?
Methodological Answer: Discrepancies in NMR data (e.g., reports δ 1.2–1.4 ppm for isopropyl groups in CDCl₃) may arise from solvent effects or impurities. Resolution strategies:
- Multi-Solvent NMR: Compare spectra in CDCl₃ vs. DMSO-d₆ to assess solvent-induced shifts.
- 2D Techniques: Use HSQC and HMBC to assign ambiguous peaks.
- Impurity Profiling: LC-MS to detect trace byproducts (e.g., unreacted sulfonic acid precursors) .
Q. What role does this compound play in stabilizing reactive intermediates in organic synthesis?
Methodological Answer: The sulfonate group can stabilize charged intermediates via electrostatic interactions. For example:
- Carbocation Stabilization: In Friedel-Crafts alkylation, the sulfonate’s electron-withdrawing effect delocalizes positive charge.
- Radical Trapping: ESR studies show sulfonates quench radicals in polymerization reactions.
- Kinetic Studies: Monitor intermediate lifetimes using stopped-flow UV-Vis spectroscopy .
Q. How does the steric bulk of the triisopropyl groups influence the compound’s solubility and reactivity?
Methodological Answer: The bulky groups reduce solubility in polar solvents but enhance solubility in nonpolar media (e.g., toluene). Reactivity impacts include:
Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
